molecular formula C24H21ClN2O4 B11124630 (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide

(2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide

Cat. No.: B11124630
M. Wt: 436.9 g/mol
InChI Key: UQLXYKPJZVGFKZ-QNGOZBTKSA-N
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Description

The compound (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide is a complex organic molecule characterized by its unique structural components It features a furan ring substituted with a 3-chlorophenyl group, a formamido group attached to a methoxyphenyl ring, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorophenylfuran, 4-methoxyphenylamine, and prop-2-enamide.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Catalyst Optimization: Using specific catalysts to enhance reaction rates and selectivity.

    Process Scaling: Adapting the reactions to large-scale reactors with controlled temperature and pressure conditions.

    Purification Techniques: Employing advanced purification methods such as column chromatography and recrystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the prop-2-enamide moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups and the double bonds, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

    Bases: Triethylamine, sodium hydroxide.

Major Products

    Oxidation Products: Oxidized derivatives of the furan ring and the prop-2-enamide moiety.

    Reduction Products: Reduced forms of the carbonyl groups and double bonds.

    Substitution Products: Derivatives where the chlorine atom is replaced by various nucleophiles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

Biology

    Biochemical Probes: The compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amide bonds and aromatic rings.

Medicine

    Drug Development: Its structural features suggest potential as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Polymer Science: The compound can be used in the synthesis of polymers with specific mechanical and thermal properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The furan ring and the formamido group are likely involved in hydrogen bonding and π-π interactions with the target molecules. The prop-2-enamide moiety may participate in covalent bonding with nucleophilic sites on the target, leading to inhibition or activation of the target’s function.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-hydroxyphenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.

    (2Z)-3-[5-(3-bromophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

The unique combination of the furan ring, the formamido group, and the prop-2-enamide moiety in (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide provides distinct chemical properties, such as specific reactivity patterns and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H21ClN2O4

Molecular Weight

436.9 g/mol

IUPAC Name

N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C24H21ClN2O4/c1-3-13-26-24(29)21(27-23(28)16-7-9-19(30-2)10-8-16)15-20-11-12-22(31-20)17-5-4-6-18(25)14-17/h3-12,14-15H,1,13H2,2H3,(H,26,29)(H,27,28)/b21-15-

InChI Key

UQLXYKPJZVGFKZ-QNGOZBTKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C(=O)NCC=C

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)NCC=C

Origin of Product

United States

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